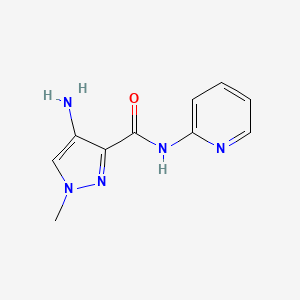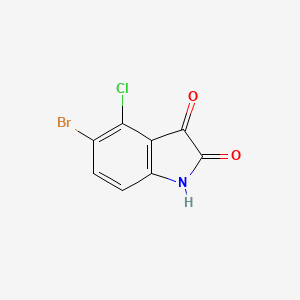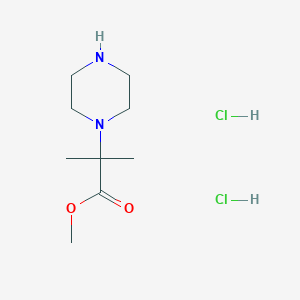
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H21NO2S and its molecular weight is 327.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymeric Materials and pH Sensitivity
Acrylamide derivatives are utilized in the synthesis of pH-sensitive polymeric materials, contributing to the development of color-changing polymers. These polymers exhibit dynamic color-switching properties under different pH conditions, offering potential applications in various fields including sensor technology and visual indicators of pH changes. Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, resulting in the creation of water-soluble pH-sensitive linear polymers and cross-linked polymers that form hydrogels in aqueous solutions (Fleischmann et al., 2012).
Synthesis and Structural Studies
The synthesis and structural analysis of acrylamide derivatives are pivotal in understanding their properties and potential applications. Bondock et al. (2014) demonstrated the novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, highlighting their importance in chemical research and potential applications in materials science (Bondock et al., 2014).
Optically Active Polymers and Chiral Recognition
Acrylamide derivatives are instrumental in creating optically active polymers with significant applications in chiral recognition. These polymers exhibit enantioselective discrimination abilities, making them valuable in the field of stereoselective chemistry and pharmaceuticals. Lu et al. (2010) synthesized enantiopure acrylamide derivatives that were used to create optically active polymers, which demonstrated favorable enantioselective discrimination ability (Lu et al., 2010).
Drug Delivery Systems
The thermo-responsive properties of acrylamide derivatives are exploited in the development of controlled drug delivery systems. Gasztych et al. (2019) assessed the release rate of the model drug naproxen sodium embedded into hydrogels synthesized from N-isopropyl acrylamide derivatives, demonstrating their potential in pharmaceutical applications (Gasztych et al., 2019).
Material Science and Corrosion Inhibition
Acrylamide derivatives are used in material science, particularly in the development of corrosion inhibitors for metals. Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives on copper corrosion inhibition, demonstrating their significance in protecting metals from corrosion, a crucial aspect in industrial applications (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-10-7-15(8-11-18)9-12-19(22)20-14-17(21)13-16-5-3-2-4-6-16/h2-12,17,21H,13-14H2,1H3,(H,20,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFIQAQDARCPLW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)





![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)


![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)



